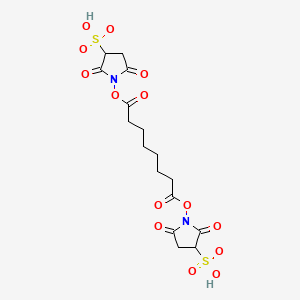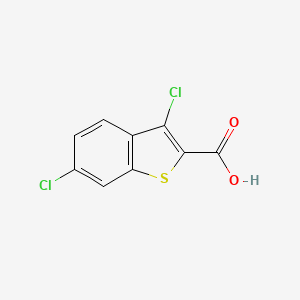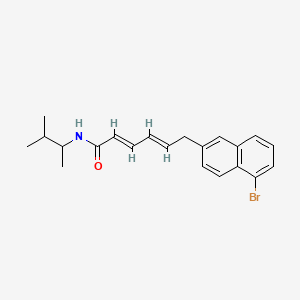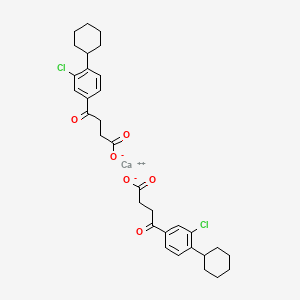
Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate
Overview
Description
Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate is a chemical compound with the molecular formula ( \text{C}{32}\text{H}{36}\text{Cl}_2\text{O}_6\text{Ca} ). It is a calcium salt of bucloxic acid, known for its applications in various fields, including medicine and industry. This compound is characterized by its unique structure, which includes two bucloxic acid moieties bound to a calcium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate can be synthesized through the reaction of bucloxic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving bucloxic acid in a suitable solvent, such as ethanol or water, and then adding calcium hydroxide or calcium chloride to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium bucloxate.
Industrial Production Methods: In industrial settings, the production of calcium bucloxate involves large-scale reactions under controlled conditions. The process includes the precise measurement of reactants, temperature control, and purification steps to ensure the high purity of the final product. The use of automated systems and reactors helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert calcium bucloxate into reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and nucleophiles can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bucloxate derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating certain medical conditions.
Industry: this compound is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium bucloxate involves its interaction with specific molecular targets and pathways. The calcium ion plays a crucial role in mediating the compound’s effects, including its ability to bind to proteins and enzymes. This binding can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Calcium lactate: A calcium salt of lactic acid, commonly used as a food additive and in medicine to treat calcium deficiencies.
Calcium gluconate: Used in medicine to treat conditions related to calcium deficiency and as an antidote for magnesium sulfate toxicity.
Calcium citrate: Often used as a dietary supplement to prevent or treat calcium deficiencies.
Comparison: Calcium 3-chloro-4-cyclohexyl-gamma-oxobenzenebutyrate is unique due to its specific structure and the presence of bucloxic acid moieties. Unlike calcium lactate, gluconate, and citrate, which are primarily used for dietary supplementation and medical treatments, calcium bucloxate has broader applications in scientific research and industry. Its unique chemical properties make it suitable for specialized applications that other calcium salts may not fulfill.
Properties
CAS No. |
32808-53-0 |
|---|---|
Molecular Formula |
C32H36CaCl2O6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
calcium;4-(3-chloro-4-cyclohexylphenyl)-4-oxobutanoate |
InChI |
InChI=1S/2C16H19ClO3.Ca/c2*17-14-10-12(15(18)8-9-16(19)20)6-7-13(14)11-4-2-1-3-5-11;/h2*6-7,10-11H,1-5,8-9H2,(H,19,20);/q;;+2/p-2 |
InChI Key |
FKJKZQUQHXSBHB-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2] |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)[O-])Cl.[Ca+2] |
Appearance |
Solid powder |
Key on ui other cas no. |
32808-53-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
32808-51-8 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bucloxic acid calcium salt; CB 804 calcium; Calcium esfar; Bucloxic acid calcium; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


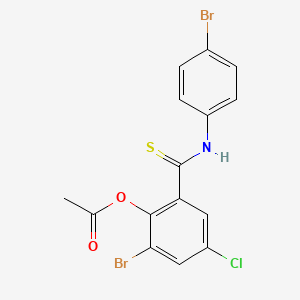







![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)
